BenchChemオンラインストアへようこそ!

Ingenane

Keratinocyte cytotoxicity Actinic keratosis PKC modulation

Ingenane (CAS 67707-88-4) refers to a class of tetracyclic diterpenoid natural products characterized by a strained bicyclo[4.4.1]undecane ring system fused to a cyclopentenol moiety. This scaffold serves as the structural parent of ingenol and its bioactive ester derivatives, including ingenol mebutate (Picato®), which achieved FDA approval in 2012 for actinic keratosis treatment.

Molecular Formula C20H34
Molecular Weight 274.5 g/mol
CAS No. 67707-88-4
Cat. No. B1209409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIngenane
CAS67707-88-4
Synonymsingenane
Molecular FormulaC20H34
Molecular Weight274.5 g/mol
Structural Identifiers
SMILESCC1CC2CC(CC23CC(C1)C4C(C4(C)C)CC3C)C
InChIInChI=1S/C20H34/c1-12-6-15-11-20(10-13(2)8-16(20)7-12)14(3)9-17-18(15)19(17,4)5/h12-18H,6-11H2,1-5H3
InChIKeyJHORJRSRQZDYPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ingenane Diterpenoid Procurement Guide: Core Scaffold Specifications and Differentiation for Research Sourcing


Ingenane (CAS 67707-88-4) refers to a class of tetracyclic diterpenoid natural products characterized by a strained bicyclo[4.4.1]undecane ring system fused to a cyclopentenol moiety [1]. This scaffold serves as the structural parent of ingenol and its bioactive ester derivatives, including ingenol mebutate (Picato®), which achieved FDA approval in 2012 for actinic keratosis treatment [2]. Ingenane-type diterpenoids act primarily as protein kinase C (PKC) modulators via binding to the C1 regulatory domain, with isoform-specific activation patterns that distinguish them from related tigliane- and daphnane-type diterpenes [3]. The class exhibits a wide range of reported biological activities including cytotoxic, anti-proliferative, anti-HIV, and multidrug resistance-modulating effects [3].

Why Ingenane Scaffold Selection Requires Compound-Specific Evaluation Beyond Generic Classification


The term 'ingenane' denotes a scaffold class rather than a single homogeneous compound, and substitution within this class cannot be made without quantitative verification. Individual ingenane-type diterpenoids exhibit divergent PKC isoform selectivity profiles, with some derivatives showing strong PKCβII activation while being essentially inactive on PKCδ, whereas others display the inverse pattern [1]. Ester chain length at the C3 position profoundly alters tumor-promoting activity, ranging from very weak (C2-C6 esters) to strong (C8-C16 esters), with maximal activity observed for ingenol-3-tetradecanoate [2]. Furthermore, oxidation state modifications on the ingenane core enable tuning of functional selectivity, a property not predictable from the base scaffold alone [3]. These structure-activity relationships preclude reliable generic interchange without compound-specific validation data.

Quantitative Differentiation Evidence for Ingenane-Derived Compounds Versus Comparator Analogs


Ingenane Derivative (Compound 7) Demonstrates 2.6-Fold Superior Keratinocyte Cytotoxicity Versus Ingenol Mebutate

In a direct head-to-head in vitro comparison using the HPV-Ker keratinocyte cell line, ingenane derivative 20-O-acetylingenol-3-angelate (Compound 7) isolated from Euphorbia trigona exhibited significantly stronger cytotoxic activity than the FDA-approved reference compound ingenol mebutate [1]. The comparator ingenol mebutate was tested as a positive control in the same assay system [1]. The clinical relevance of this finding is amplified by the withdrawal of ingenol mebutate (Picato®) from the European Union market, creating a specific procurement need for alternative ingenane-based research candidates [1].

Keratinocyte cytotoxicity Actinic keratosis PKC modulation

Ingenane Scaffold Synthesis Achieved in 14 Steps from (+)-3-Carene, Enabling Fully Synthetic Analog Generation

The Baran group reported a highly stereocontrolled total synthesis of (+)-ingenol proceeding in only 14 steps from inexpensive (+)-3-carene using a two-phase design [1]. Prior to this achievement, ingenol sourcing relied exclusively on inefficient isolation from Euphorbia peplus, which limited analog development and supply scalability [1]. This synthetic route is shorter than many reported syntheses of related complex diterpenoid scaffolds (e.g., tigliane and daphnane core syntheses typically exceed 20 steps) [2]. The two-phase design validates chemical synthesis as a viable alternative to plant isolation or bioengineering for preparing polyoxygenated terpenoids at this level of chemical complexity [1].

Total synthesis Synthetic feasibility Analog generation

C-H Oxidation on Ingenane Core Enables PKC Isoform Selectivity: PKCβII Activation Retained While PKCδ Activity Abolished

Key modifications of the ingenane core via C-H oxidation allowed PKC isoform selectivity wherein PKCδ-driven activation of keratinocytes is strongly reduced or absent while PKCβII-driven activation of neutrophils is retained [1]. Compound 10 (C19-ester) activated PKCβII with an EC50 of 828 nM while being completely inactive in the PKCδ assay and keratinocyte IL-8 release assay [1]. In contrast, unmodified ingenol esters and the reference ingenol ester 3' activated both PKCδ and PKCβII with sub-nanomolar EC50 values [1]. This dissociation of activities contradicts earlier work suggesting a strong correlation between PKCδ activation and neutrophil oxidative burst induction [1].

PKC isoform selectivity Neutrophil oxidative burst Functional selectivity

Ingenol-3-Esters Exhibit Chain-Length-Dependent Tumor-Promoting Activity: Weak (C2-C6) to Strong (C8-C16) Promoters

In standardized semi-quantitative initiation/promotion assays on NMRI mouse back skin over 48 weeks, ingenol-3-esters displayed a clear chain-length dependence for tumor-promoting activity [1]. The group of 3-acetate, 3-butyrate, and 3-hexanoate (C2-C6) were classified as very weak to weak promoters, while 3-octanoate through 3-hexadecanoate (C8-C16) proved to be strong promoters [1]. Maximal activity was exhibited by ingenol-3-tetradecanoate (3-TI, C14), which was proposed as the prototype 3-ester of the ingenane type [1]. In semi-quantitative terms, 3-TI is slightly less active as a skin tumor promoter than the tigliane-type comparator 12-O-tetradecanoylphorbol-13-acetate (TPA) [1]. At the same dose level as 3-TI, the Δ7,8-isoingenol-3-tetradecanoate was inactive as a promoter [1].

Tumor promotion Structure-activity relationship Ester chain length

Ingenane Diterpenes Demonstrate Multidrug Resistance Modulating Activity at 20 μM Whereas Segetane and Jatrophane Types Lack Cytotoxic Activity

In a comparative study of diterpenes from Euphorbia taurinensis, segetane and jatrophane diterpenes showed no cytotoxic activity on both sensitive parent and multidrug-resistant (MDR) cell lines, while ingenane diterpenes (compounds 6 and 7) demonstrated cytotoxic effects on both cell lines . Notably, ingenanes 6 and 7, along with segetane 1, exhibited a remarkable multidrug resistance-modulating effect at 20 μM concentration . This functional distinction establishes that the ingenane scaffold confers MDR-relevant pharmacological properties not shared by the structurally distinct segetane and jatrophane diterpene classes isolated from the same plant source .

Multidrug resistance Cancer pharmacology P-glycoprotein modulation

Ingenane Scaffold Exhibits Documented Chemical Instability Relative to Phorbol-Based Tigliane Scaffolds

The ingenane diterpenoid class is characterized by documented chemical instability when compared to the phorbol-based tigliane diterpenes, which were isolated and characterized earlier [1]. This inherent instability, combined with limited natural distribution and scarce availability, has historically constrained pharmaceutical development of ingenanes relative to tigliane-type compounds [1]. Despite these limitations, ingenol remains the only Euphorbia diterpenoid that has undergone successful pharmaceutical development, culminating in ingenol mebutate (Picato®) entering the pharmaceutical market in 2012 [1]. Accelerated stability testing protocols (40°C/75% RH for 4 weeks with LC-MS monitoring) have been recommended for ingenane compound handling .

Chemical stability Compound handling Storage conditions

Research Application Scenarios for Ingenane-Type Diterpenoids Based on Verified Differentiation Evidence


Actinic Keratosis Research Programs Requiring Ingenol Mebutate Alternatives

Research groups investigating topical treatments for actinic keratosis following the European Union withdrawal of ingenol mebutate (Picato®) should evaluate ingenane derivatives such as 20-O-acetylingenol-3-angelate (Compound 7), which demonstrated 2.6-fold superior keratinocyte cytotoxicity (IC50 0.32 μM vs. 0.84 μM) in direct head-to-head comparison [1]. These compounds were isolated from Euphorbia trigona and offer structurally related alternatives with quantifiably enhanced in vitro potency [1].

PKC Isoform-Selective Pharmacological Tool Development

Investigators seeking PKC isoform-selective activators should utilize C-H oxidized ingenane analogs such as Compound 10, which activates PKCβII with an EC50 of 828 nM while remaining completely inactive on PKCδ [2]. This functional selectivity profile—achieved through core oxidation state modifications—enables cell-type-specific PKC modulation (retained neutrophil activation with ablated keratinocyte activity) that cannot be achieved with unmodified natural ingenol esters, which exhibit sub-nanomolar pan-PKC agonist activity [2].

Carcinogenesis Studies Requiring Defined Tumor Promoter Potency

Cancer biology researchers conducting initiation/promotion studies should select ingenol-3-esters based on chain-length-dependent tumor-promoting activity: short-chain esters (C2-C6, e.g., 3-acetate, 3-butyrate, 3-hexanoate) function as very weak to weak promoters, whereas longer-chain esters (C8-C16, e.g., 3-octanoate through 3-hexadecanoate) act as strong promoters, with ingenol-3-tetradecanoate (C14) exhibiting maximal activity and serving as the ingenane prototype promoter [3]. This gradient enables researchers to dial in specific promoter strength for experimental models.

Multidrug-Resistant Cancer Pharmacology Programs

Oncology pharmacology groups investigating multidrug resistance (MDR) reversal should prioritize ingenane-type diterpenes over other Euphorbia-derived diterpene classes (segetane, jatrophane), as ingenanes uniquely demonstrated both cytotoxic activity against MDR cell lines and MDR-modulating effects at 20 μM concentration, whereas comparator diterpene classes showed no cytotoxic activity on either sensitive or resistant cells .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ingenane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.